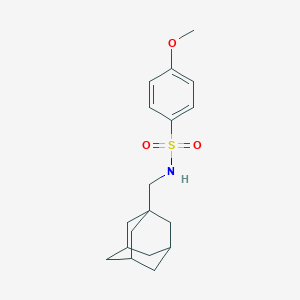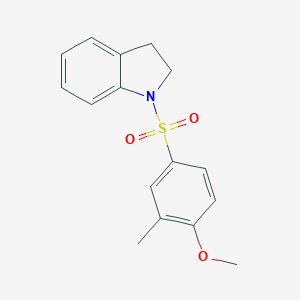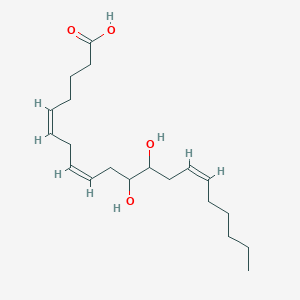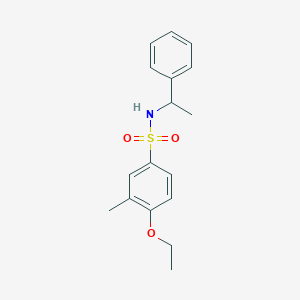
N-(1-Adamantylmethyl)-4-methoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Adamantylmethyl)-4-methoxybenzenesulfonamide, also known as ADMA, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a sulfonamide derivative of adamantane, a cyclic hydrocarbon that has been used in the synthesis of antiviral and antitumor agents. ADMA has been shown to exhibit a range of pharmacological effects, including anti-inflammatory, analgesic, and neuroprotective properties.
Mecanismo De Acción
The exact mechanism of action of N-(1-Adamantylmethyl)-4-methoxybenzenesulfonamide is not fully understood, but it is believed to act by inhibiting the activity of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the inflammatory response. This compound may also modulate the activity of ion channels and receptors in the nervous system, contributing to its analgesic effects.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and analgesic properties, this compound has been shown to have a range of other biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro, and to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has also been shown to modulate the activity of ion channels and receptors in the cardiovascular system, contributing to its potential use as a treatment for hypertension and other cardiovascular diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(1-Adamantylmethyl)-4-methoxybenzenesulfonamide is its relatively simple synthesis method, which makes it readily available for use in laboratory experiments. However, its low solubility in water can make it difficult to work with in some applications. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Direcciones Futuras
There are numerous areas of potential future research for N-(1-Adamantylmethyl)-4-methoxybenzenesulfonamide. One area of interest is its potential use as a treatment for inflammatory and neurodegenerative diseases. Further studies are needed to fully understand its mechanism of action and to determine the optimal dosage and administration route for therapeutic use. Additionally, this compound's potential as an analgesic and as a treatment for cardiovascular diseases warrants further investigation. Finally, its potential use in the development of novel antitumor agents is an area of ongoing research.
Métodos De Síntesis
The synthesis of N-(1-Adamantylmethyl)-4-methoxybenzenesulfonamide involves the reaction of 1-adamantylmethylamine with 4-methoxybenzenesulfonyl chloride in the presence of a base catalyst. The resulting product is a white crystalline solid that is soluble in organic solvents such as chloroform and methanol.
Aplicaciones Científicas De Investigación
N-(1-Adamantylmethyl)-4-methoxybenzenesulfonamide has been the subject of numerous scientific studies, with research focusing on its potential therapeutic applications in various fields. One area of interest is its anti-inflammatory properties, which have been demonstrated in animal models of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. This compound has also been shown to have analgesic effects, making it a potential candidate for the treatment of chronic pain.
Propiedades
Fórmula molecular |
C18H25NO3S |
|---|---|
Peso molecular |
335.5 g/mol |
Nombre IUPAC |
N-(1-adamantylmethyl)-4-methoxybenzenesulfonamide |
InChI |
InChI=1S/C18H25NO3S/c1-22-16-2-4-17(5-3-16)23(20,21)19-12-18-9-13-6-14(10-18)8-15(7-13)11-18/h2-5,13-15,19H,6-12H2,1H3 |
Clave InChI |
BMGKNTHARDTQOJ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCC23CC4CC(C2)CC(C4)C3 |
SMILES canónico |
COC1=CC=C(C=C1)S(=O)(=O)NCC23CC4CC(C2)CC(C4)C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![26-Hydroxy-3,6,13,14,19-pentamethyl-25,27-dioxa-23-azaoctacyclo[11.10.3.117,21.01,14.03,12.04,9.017,23.024,26]heptacos-6-ene-8,11-dione](/img/structure/B223265.png)



![Ethyl 4-[(3-tert-butyl-4-ethoxyphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B223288.png)








